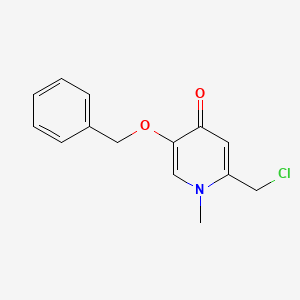
1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any important reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS).Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity Evaluation
1-Methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one has been utilized in the synthesis and cytotoxicity evaluation of various compounds. For example, in a study by Chen et al. (2003), derivatives of this compound were prepared and evaluated against a panel of human tumor cell lines. Some of these compounds exhibited significant cytotoxicity, suggesting their potential as anti-cancer agents (Chen et al., 2003).
Halogen Bonding in Biological Applications
He et al. (2020) studied the binding mode of a ligand (PA-1) containing a similar structure to 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one. The research involved X-ray crystallography, DFT calculation, and molecular docking, showing the potential of halogen bonding in the design of more potent inhibitors for biological applications (He et al., 2020).
Insecticidal and Fungicidal Activities
In a study by Zhu and Shi (2011), derivatives of 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one displayed moderate insecticidal and fungicidal activities. This highlights its potential use in agricultural applications (Zhu & Shi, 2011).
Synthesis of Benzyl Ethers and Esters
López and Dudley (2008) discussed the use of a related compound, 2-benzyloxy-1-methylpyridinium triflate, for the synthesis of benzyl ethers and esters. This compound, closely related to 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one, shows its utility in synthetic organic chemistry (López & Dudley, 2008).
Alzheimer's Therapy
Scott et al. (2011) explored the use of compounds structurally related to 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one as agents for Alzheimer's therapy. They focused on compounds designed to interact with metal ions, which are relevant in neurodegenerative diseases (Scott et al., 2011).
Ethylene Oligomerization Reactions
Nyamato et al. (2014) investigated unsymmetrical pyridine metal complexes, including derivatives of 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one, as catalysts for ethylene oligomerization reactions. This shows its role in industrial applications (Nyamato et al., 2014).
Uridine Phosphorylase Inhibition
Lin and Liu (1985) synthesized compounds including derivatives of 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one as potent inhibitors of uridine phosphorylase, indicating potential pharmaceutical applications (Lin & Liu, 1985).
Safety And Hazards
This section would detail any known hazards associated with the compound, as well as appropriate safety precautions.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods or applications for the compound.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1-methyl-5-phenylmethoxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-16-9-14(13(17)7-12(16)8-15)18-10-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPMHQYNZBOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CCl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849686 | |
| Record name | 5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one | |
CAS RN |
586345-73-5 | |
| Record name | 5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



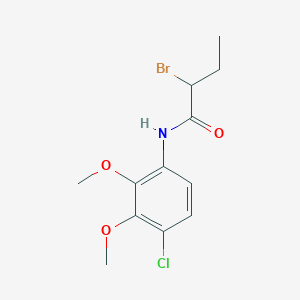
![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)
![6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester](/img/structure/B1443650.png)
![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)
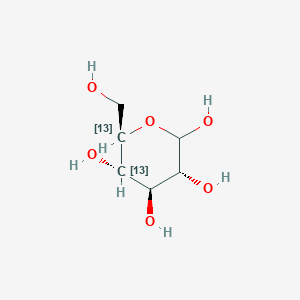
![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
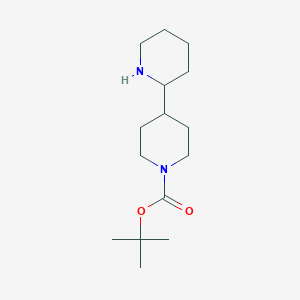
![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)
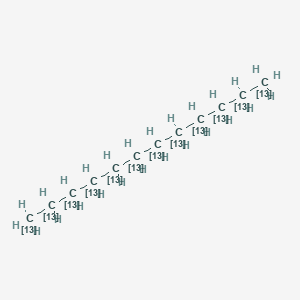
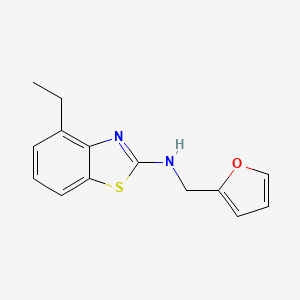
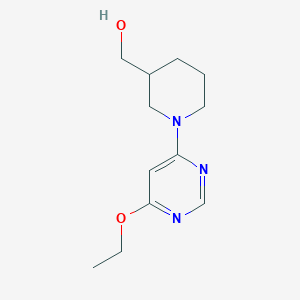
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)